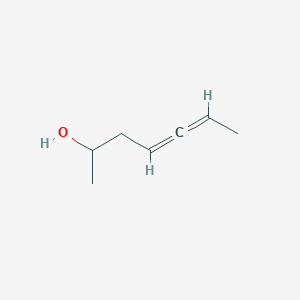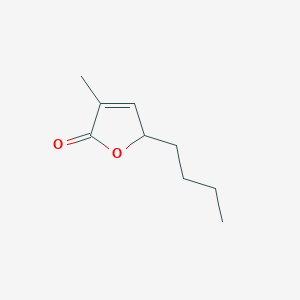
Benzenemethanamine, N-decyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-decyl-N-(phenylmethyl)- is an organic compound with the molecular formula C23H33N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a decyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-decyl-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with decyl bromide and benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-decyl-N-(phenylmethyl)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-decyl-N-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decyl or phenylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted benzenemethanamines depending on the reagents used.
Scientific Research Applications
Benzenemethanamine, N-decyl-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-decyl-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: This compound has a similar structure but lacks the decyl group.
Benzenemethanamine, N-methyl-N-(phenylmethyl)-: This compound has a methyl group instead of a decyl group.
Benzenemethanamine, N,N-dimethyl-: This compound has two methyl groups instead of a decyl and phenylmethyl group.
Uniqueness
Benzenemethanamine, N-decyl-N-(phenylmethyl)- is unique due to the presence of the long decyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
52986-64-8 |
|---|---|
Molecular Formula |
C24H35N |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N,N-dibenzyldecan-1-amine |
InChI |
InChI=1S/C24H35N/c1-2-3-4-5-6-7-8-15-20-25(21-23-16-11-9-12-17-23)22-24-18-13-10-14-19-24/h9-14,16-19H,2-8,15,20-22H2,1H3 |
InChI Key |
YZSXEMUBZFHXFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


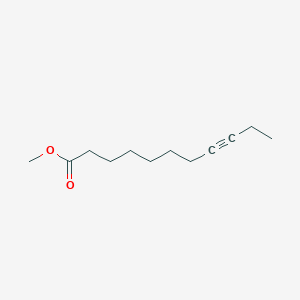
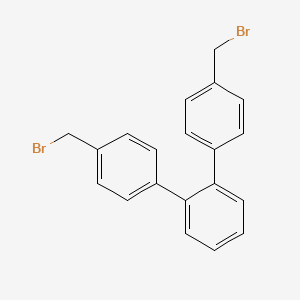
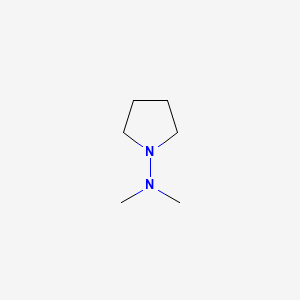
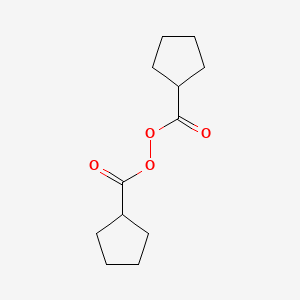
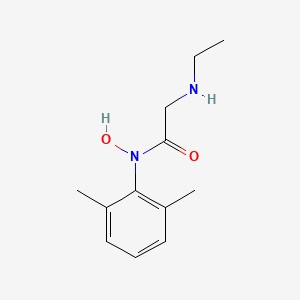
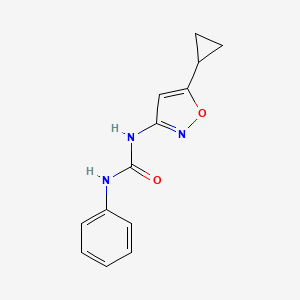
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
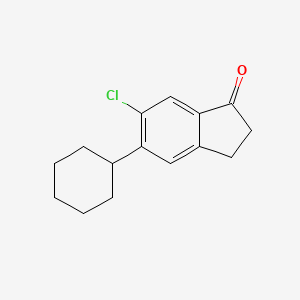
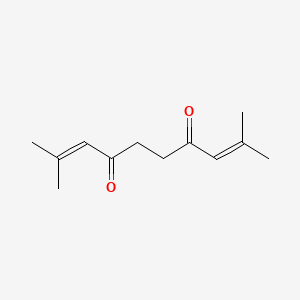
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
